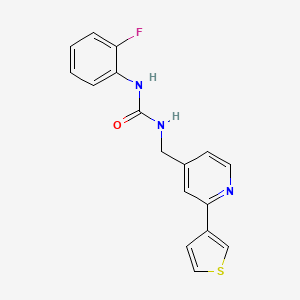

1-(2-Fluorophenyl)-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea

Description

1-(2-Fluorophenyl)-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research

Properties

IUPAC Name |

1-(2-fluorophenyl)-3-[(2-thiophen-3-ylpyridin-4-yl)methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14FN3OS/c18-14-3-1-2-4-15(14)21-17(22)20-10-12-5-7-19-16(9-12)13-6-8-23-11-13/h1-9,11H,10H2,(H2,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KATWZWDHTCECES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)NCC2=CC(=NC=C2)C3=CSC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14FN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluorophenyl)-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea typically involves multiple steps, starting with the preparation of the key intermediates. One common route includes:

Formation of the Fluorophenyl Intermediate:

Synthesis of the Thiophenyl Intermediate: The thiophenyl group is synthesized via a cross-coupling reaction, such as the Suzuki or Stille coupling, involving a thiophene derivative and a halogenated pyridine.

Coupling of Intermediates: The final step involves the coupling of the fluorophenyl and thiophenyl intermediates with an isocyanate to form the urea linkage under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluorophenyl)-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea undergoes various chemical reactions, including:

Oxidation: The thiophenyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) are typical.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

1-(2-Fluorophenyl)-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorophenyl group can enhance binding affinity and specificity, while the thiophenyl and pyridinyl groups contribute to the overall pharmacophore.

Comparison with Similar Compounds

Similar Compounds

1-(2-Fluorophenyl)-3-(pyridin-4-yl)urea: Lacks the thiophenyl group, making it less complex.

1-(2-Chlorophenyl)-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea: Substitutes fluorine with chlorine, potentially altering its reactivity and biological activity.

1-(2-Fluorophenyl)-3-(thiophen-3-yl)urea: Lacks the pyridinyl group, simplifying its structure.

Uniqueness

1-(2-Fluorophenyl)-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea is unique due to the combination of its fluorophenyl, thiophenyl, and pyridinyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions with various molecular targets.

Biological Activity

1-(2-Fluorophenyl)-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antifungal research. This article reviews its synthesis, biological activity, and potential therapeutic applications based on recent studies.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from easily available precursors. The compound can be synthesized through the reaction of 2-fluorobenzylamine with thiophene and pyridine derivatives, followed by urea formation.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives containing similar moieties have shown significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and H460 (non-small cell lung cancer). The mechanism appears to involve the inhibition of critical signaling pathways associated with tumor progression.

Antifungal Activity

The compound's antifungal properties are also noteworthy. Similar thiophene-pyridine derivatives have been evaluated against common fungal pathogens such as Candida albicans and Aspergillus niger. Preliminary results indicate that these compounds exhibit promising antifungal activity, with some showing lower EC50 values than established antifungal agents.

| Fungal Strain | EC50 (µg/mL) | Comparison Agent | Reference |

|---|---|---|---|

| Candida albicans | 5.52 | Fluconazole | |

| Aspergillus niger | 6.04 | Amphotericin B |

Case Studies

Several case studies have been conducted to further explore the biological activity of similar compounds:

- Anticancer Efficacy : A study reported that a derivative of the compound demonstrated significant growth inhibition in A549 cells with an IC50 value of approximately 193.93 µg/mL, indicating its potential as a chemotherapeutic agent against lung cancer cells .

- Antifungal Screening : Another investigation focused on a series of thiophene-containing urea derivatives, which exhibited notable antifungal activity against Fusarium graminearum, with some compounds achieving EC50 values below those of traditional antifungals .

Mechanistic Insights

Molecular docking studies suggest that the compound may interact with specific targets involved in cellular signaling pathways. For instance, docking results indicate strong binding affinities to proteins associated with cell proliferation and apoptosis, which could elucidate its anticancer effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.